molecular formula C14H12FN5O2 B6534881 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 1172086-39-3

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No. B6534881
CAS RN: 1172086-39-3
M. Wt: 301.28 g/mol
InChI Key: RESVJDUMKZQMKH-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The compound contains a pyrazole ring, an oxadiazole ring, and a fluorobenzamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The fluorobenzamide group consists of a benzene ring attached to an amide group with a fluorine atom .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, their reactions with primary amines can lead to the formation of enamino nitriles .

Scientific Research Applications

Catalytic Activity

The compound has been used in the synthesis of pyrazole-based ligands, which have shown excellent catalytic activities . Specifically, these ligands have been used in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reactions rates than those based on other metals .

Biological Transformation Agent

Ligands, including those based on pyrazole, have been used as biological transformation agents . They play a crucial role in modern chemistry due to their ability to form unique coordination with metal ions .

Biological Active Agent

Pyrazole-based ligands have been used as biological active agents . They can be used as precursors for the development of metalloenzymes, proteins containing metal ions that can directly link to the protein or enzyme, forming prosthetic groups .

Sensor for Cancer and Anticancer Agent

Ligands have been used as sensors for cancer and anticancer agents . The unique coordination of pyrazole-based ligands with metal ions can be used in the development of these sensors .

Catalyst for Hydrolysis Reactions and Oxidation

Ligands have been used as catalysts for hydrolysis reactions and oxidation . Pyrazole-based ligands, in particular, have shown excellent catalytic activities .

Medicine and Antibiotic Agent

Ligands have been used in medicine and as antibiotic agents . The unique coordination of pyrazole-based ligands with metal ions can be used in the development of these medical applications .

Agent for the Formation of Metal Organic Frameworks

Ligands have been used as agents for the formation of metal organic frameworks . These frameworks have a wide range of applications, including gas storage, separation, and catalysis .

Biological Evaluation Against Human Recombinant Alkaline Phosphatase

The compound has potential biological applications and was screened against human recombinant alkaline phosphatase . This includes human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

Future Directions

Pyrazole compounds have been the focus of many research studies due to their wide range of applications. Future research could involve exploring the biological activity of this compound and its potential uses in medicinal chemistry, drug discovery, and other fields .

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESVJDUMKZQMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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